3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine
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Overview
Description
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with oxirane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure.
3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group on a phenol ring.
Uniqueness
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine is unique due to its combination of the trifluoromethyl group with an oxolan-3-amine structure.
Biological Activity
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to an oxolane (tetrahydrofuran) structure with an amine functional group. This unique structure influences its biological interactions.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism and signaling.
- Receptor Modulation : The compound may act on specific receptors, influencing physiological responses such as inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial and fungal strains. The mechanism involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells through:
- Activation of intrinsic apoptotic pathways.
- Inhibition of cell cycle progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Candida albicans | 50 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects on human cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM for breast cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 40 |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.
Safety and Toxicology
Preliminary toxicological assessments indicate that at therapeutic doses, the compound shows low toxicity. Long-term studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11/h1-4H,5-8,16H2 |
InChI Key |
YSFAWTRWKZYAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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